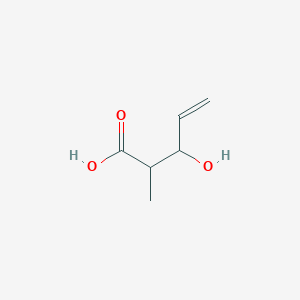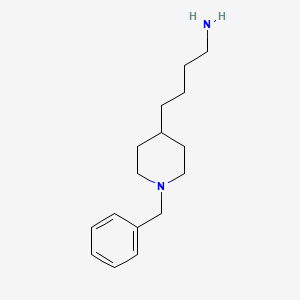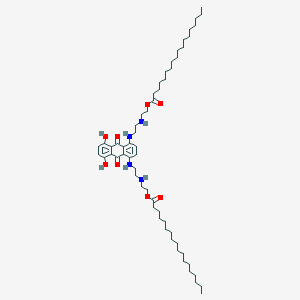![molecular formula C11H11F4NO B15276403 3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B15276403.png)
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine is a chemical compound characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethoxy)benzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic addition reaction between 2-(trifluoromethoxy)benzaldehyde and pyrrolidine.
Fluorination: The intermediate is then subjected to fluorination using a suitable fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom at the desired position on the pyrrolidine ring.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl or carboxyl derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine has several scientific research applications, including:
Pharmaceuticals: The compound is investigated for its potential as a building block in the synthesis of novel drug candidates, particularly those targeting central nervous system disorders.
Materials Science: It is explored for its use in the development of advanced materials with unique electronic and optical properties.
Chemical Biology: The compound is used as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Agrochemicals: It is studied for its potential use in the synthesis of agrochemicals with improved efficacy and environmental profiles.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluorine and trifluoromethoxy groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine
- 3-Fluoro-3-[2-(trifluoromethoxy)phenyl]piperidine
- 3-Fluoro-3-[2-(trifluoromethoxy)phenyl]azetidine
Uniqueness
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine is unique due to the presence of both a fluorine atom and a trifluoromethoxy group, which impart distinct physicochemical properties. These features enhance its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11F4NO |
|---|---|
Molecular Weight |
249.20 g/mol |
IUPAC Name |
3-fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H11F4NO/c12-10(5-6-16-7-10)8-3-1-2-4-9(8)17-11(13,14)15/h1-4,16H,5-7H2 |
InChI Key |
ZBFGDECGPFXOQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



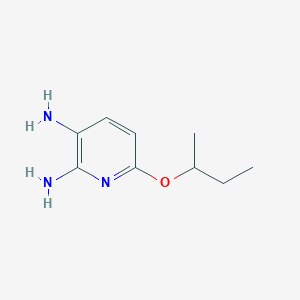
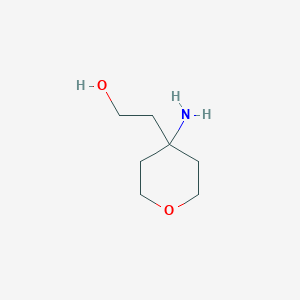
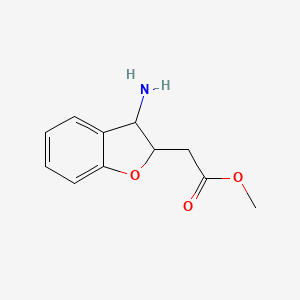
![Hexyl[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15276336.png)
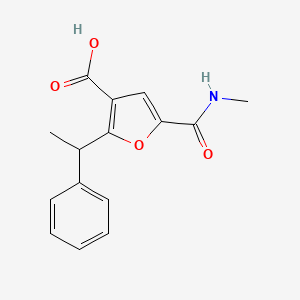
![(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B15276346.png)

![4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15276353.png)

